GB1107

Galectin-3 Selectivity Inhibitor Profiling

GB1107 is a synthetic monosaccharide-derived small molecule that acts as a potent and selective inhibitor of Galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in fibrosis, cancer progression, and immune regulation. It binds to the carbohydrate recognition domain (CRD) of human Gal-3 with a dissociation constant (Kd) of 37 nM.

Molecular Formula C20H16Cl2F3N3O4S
Molecular Weight 522.3 g/mol
Cat. No. B607606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB1107
SynonymsGB1107;  GB-1107;  GB 1107; 
Molecular FormulaC20H16Cl2F3N3O4S
Molecular Weight522.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
InChIInChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1
InChIKeyCSGJIUAIYDKFPC-DABHTEOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GB1107: A Selective, Orally Active Galectin-3 Inhibitor for Fibrosis and Immuno-Oncology Research


GB1107 is a synthetic monosaccharide-derived small molecule that acts as a potent and selective inhibitor of Galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in fibrosis, cancer progression, and immune regulation [1]. It binds to the carbohydrate recognition domain (CRD) of human Gal-3 with a dissociation constant (Kd) of 37 nM [1]. The compound is distinguished by its high selectivity profile, demonstrating >1000-fold lower affinity for other human galectins [1]. GB1107 is orally bioavailable and has demonstrated in vivo efficacy in models of liver fibrosis and lung adenocarcinoma [1][2].

Why GB1107 Cannot Be Interchanged with Other Galectin-3 Inhibitors


Galectin-3 inhibitors exhibit substantial variability in their molecular structure, binding kinetics, pharmacokinetic profiles, and in vivo target engagement, rendering simple substitution unreliable. GB1107 is a monosaccharide-based inhibitor, while other prominent Gal-3 inhibitors like TD139 and GB1211 are disaccharides, and belapectin is a large polysaccharide polymer [1][2]. These structural differences translate into quantifiable disparities in binding free energy, selectivity, and importantly, in vivo biodistribution and excretion profiles [1][2]. For instance, the extended biological half-life of GB1107 contrasts sharply with the rapid elimination of the disaccharide TD139, indicating that systemic administration is feasible for GB1107 but not for its disaccharide counterparts [2]. Therefore, substituting GB1107 with another Gal-3 inhibitor without empirical validation introduces significant risk of altered experimental outcomes and compromised target engagement.

Quantitative Differentiation of GB1107 from Closest Analogs and Alternatives


Galectin-3 Selectivity Profile: >1000-Fold Selectivity Over Other Galectins

GB1107 demonstrates exceptional selectivity for Galectin-3, with an affinity >1000-fold higher than for other galectins (Gal-1, Gal-2, Gal-4C, Gal-7, Gal-8N, Gal-9N) [1]. This selectivity is a critical differentiator from broad-spectrum galectin inhibitors. While no direct head-to-head selectivity data for other Gal-3 inhibitors is available in the primary source, this class-level inference underscores GB1107's utility in experiments where off-target effects on other galectins would confound results.

Galectin-3 Selectivity Inhibitor Profiling

Binding Free Energy Comparison: GB1107 vs. GB0139 and GB1211

A computational study using the AMOEBA polarizable force field calculated the absolute binding free energies of three synthetic Gal-3 inhibitors: GB1107, GB0139, and GB1211 [1]. GB1107 exhibited a binding free energy of -6.7 kcal/mol, which is significantly more favorable than GB0139 (-4.3 kcal/mol) but less favorable than GB1211 (-9.5 kcal/mol) [1]. This places GB1107 as an intermediate affinity binder among these closely related analogs.

Binding Free Energy Molecular Dynamics Galectin-3 Inhibitors

In Vivo Pharmacokinetic Profile: Extended Half-Life of GB1107 vs. Rapid Excretion of TD139

In a comparative PET imaging study using 18F-radiolabeled surrogate tracers, the in vivo fate of the monosaccharide GB1107 was found to be drastically different from that of the disaccharide TD139 [1]. The TD139 surrogate was rapidly eliminated from the blood, whereas the GB1107 surrogate showed no sign of excretion over the observation period, indicating an extended biological half-life [1].

Pharmacokinetics Biodistribution PET Imaging Galectin-3 Inhibitors

In Vivo Efficacy in Liver Fibrosis: Reduction of Plasma Transaminases and Liver Fibrosis

In a mouse model of CCl4-induced liver fibrosis, oral administration of GB1107 (10 mg/kg, once daily for the last 4 weeks of an 8-week CCl4 regimen) led to a significant reduction in both plasma transaminases (a marker of liver injury) and liver fibrosis [1]. While this study did not include a direct comparator Gal-3 inhibitor, it establishes a robust in vivo efficacy baseline for GB1107 in a widely used fibrosis model.

Liver Fibrosis In Vivo Efficacy CCl4 Model Galectin-3

Immuno-Oncology Activity: GB1107 Enhances Response to PD-L1 Blockade

GB1107 has been shown to potentiate the effects of PD-L1 immune checkpoint blockade in a syngeneic lung adenocarcinoma model . Treatment with GB1107 increased the expression of cytotoxic (IFN-γ, granzyme B, perforin-1, Fas ligand) and apoptotic (cleaved caspase-3) effector molecules in the tumor microenvironment . While this is a single-agent study relative to vehicle, it provides evidence for GB1107's utility in combination immunotherapy strategies.

Immuno-Oncology PD-L1 Tumor Microenvironment Galectin-3

Structural Class and Oral Bioavailability Differentiation from Polysaccharide Inhibitors

GB1107 is a monosaccharide-based small molecule (MW 522.32 g/mol) with demonstrated oral bioavailability [1]. This contrasts sharply with Gal-3 inhibitors like belapectin (GR-MD-02), which is a large galactoarabino-rhamnogalacturonan polysaccharide polymer [2]. Belapectin's high micromolar CRD affinity and systemic PK levels that are orders of magnitude below its Kd predict a low probability of meaningful target engagement in a clinical setting [2].

Small Molecule Oral Bioavailability Polysaccharide Inhibitor Galectin-3

High-Impact Research and Preclinical Applications for GB1107


Investigating Galectin-3's Role in Liver Fibrosis In Vivo

GB1107 is ideally suited for chronic oral dosing studies in rodent models of liver fibrosis (e.g., CCl4-induced, NASH diet-induced) [1]. Its oral bioavailability and demonstrated ability to reduce plasma transaminases and liver fibrosis in a CCl4 model [1] make it a reliable tool for target validation and preclinical efficacy assessment. The >1000-fold selectivity for Gal-3 over other galectins ensures that observed anti-fibrotic effects can be specifically attributed to Gal-3 inhibition [1].

Combination Immunotherapy Studies in Syngeneic Tumor Models

Researchers exploring strategies to overcome resistance to immune checkpoint inhibitors (e.g., anti-PD-L1) should consider GB1107. Its demonstrated ability to enhance the expression of cytotoxic and apoptotic effectors in the tumor microenvironment makes it a prime candidate for combination studies aimed at converting immunologically 'cold' tumors to 'hot' tumors . The extended half-life of GB1107 supports systemic administration in these models [2].

Pharmacokinetic and Biodistribution Studies of Small Molecule Glycomimetics

GB1107 serves as a key comparator or tool compound for understanding the in vivo behavior of monosaccharide-based Gal-3 inhibitors. Its contrasting PK profile—specifically its extended half-life compared to rapidly cleared disaccharides like TD139—makes it a critical reference point for studies aiming to optimize systemic vs. local delivery of glycomimetic drugs [2]. Its well-defined selectivity profile also makes it useful for dissecting Gal-3-specific effects in complex biological systems.

Comparative Studies of Gal-3 Inhibitor Binding Energetics

For researchers conducting structure-activity relationship (SAR) or computational chemistry studies on the Gal-3 CRD, GB1107 provides a valuable data point. Its binding free energy of -6.7 kcal/mol [3] sits between GB0139 (-4.3 kcal/mol) and GB1211 (-9.5 kcal/mol), offering an intermediate affinity benchmark for the Galecto inhibitor series [3]. This allows for rational, data-driven selection of inhibitors with distinct binding energetics for assay development or mechanistic studies.

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